An In-depth Technical Guide to 2',4',6'-Trimethylacetophenone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2',4',6'-Trimethylacetophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',4',6'-Trimethylacetophenone, a substituted aromatic ketone of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, and safety information. Furthermore, it provides detailed experimental protocols for its synthesis via Friedel-Crafts acylation and its application as a precursor in the Claisen-Schmidt condensation to form chalcone (B49325) derivatives, which are investigated for various pharmacological activities.
Chemical Identity and Properties
2',4',6'-Trimethylacetophenone, also known as acetomesitylene or mesityl methyl ketone, is a colorless to light yellow liquid.[1][2] Its sterically hindered carbonyl group, flanked by two ortho-methyl groups, imparts unique reactivity, making it a valuable building block for a variety of chemical transformations.[3]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1667-01-2 | [2][4] |
| Molecular Formula | C₁₁H₁₄O | [2][4] |
| Molecular Weight | 162.23 g/mol | [2][4] |
| Appearance | Clear colorless to light yellow liquid | [1][5] |
| Boiling Point | 235-236 °C (at 760 mmHg) | [2][6] |
| Density | 0.975 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.517 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Insoluble in water; soluble in alcohol. | [1] |
Spectroscopic Data
The structural elucidation of 2',4',6'-Trimethylacetophenone is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Spectral data available, detailed peak assignments can be found in spectral databases. | [3][7] |
| ¹³C NMR | Spectral data available, detailed peak assignments can be found in spectral databases. | [3][7][8][9] |
| Infrared (IR) Spectroscopy | Key peaks confirm the presence of carbonyl and aromatic functionalities. | [10][11] |
| Mass Spectrometry (MS) | Mass-to-charge ratio consistent with the molecular weight. | [11][12] |
Synthesis of 2',4',6'-Trimethylacetophenone
A standard and efficient method for the synthesis of 2',4',6'-Trimethylacetophenone is the Friedel-Crafts acylation of mesitylene (B46885).[1][13]
Reaction Mechanism: Friedel-Crafts Acylation
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[13] The electron-rich mesitylene ring then attacks the acylium ion, followed by deprotonation to restore aromaticity and yield the final product.[13]
Experimental Protocol: Friedel-Crafts Acylation
This protocol details the synthesis of 2',4',6'-Trimethylacetophenone from mesitylene and acetyl chloride.[1]
Materials:
-
Mesitylene (25 g)
-
Carbon disulfide (75 g)
-
Acetyl chloride (freshly distilled, 30 g)
-
Anhydrous aluminum chloride (finely powdered, 33 g)
-
Ice
-
Concentrated hydrochloric acid (10 mL)
-
Dilute sodium hydroxide (B78521) solution
-
Calcium chloride
Procedure:
-
In a flask equipped with a reflux condenser, combine mesitylene and carbon disulfide.
-
Gradually add the acetyl chloride to the flask.
-
Slowly add the anhydrous aluminum chloride to the mixture.
-
Gently warm the mixture on a water bath for 15 minutes.
-
Pour the reaction mixture onto ice and add concentrated hydrochloric acid.
-
Perform steam distillation until no more oily product is collected.
-
Extract the distillate with benzene.
-
Wash the benzene extract with dilute sodium hydroxide solution and then with water.
-
Dry the extract over calcium chloride.
-
Distill the dried extract, collecting the fraction at 230-240 °C. The expected yield is approximately 60%.[1]
Applications in Synthesis: Precursor to Chalcones
2',4',6'-Trimethylacetophenone is a valuable starting material for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) through a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[14] Chalcones are of significant interest due to their wide range of biological activities, including anti-inflammatory and anticancer properties.[14][15]
General Synthetic Pathway to Heterocycles
The α,β-unsaturated ketone moiety in the chalcone backbone is a versatile handle for subsequent cyclization reactions to form various heterocyclic systems like pyrimidines and benzodiazepines.[14]
Experimental Protocol: General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)
This protocol outlines the base-catalyzed condensation of 2',4',6'-trimethylacetophenone with an aromatic aldehyde.[14]
Materials:
-
2',4',6'-Trimethylacetophenone (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ethanol (B145695) (15-25 mL)
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-50%)
-
Cold distilled water
Procedure:
-
Dissolve 2',4',6'-trimethylacetophenone and the aromatic aldehyde in ethanol in a round-bottom flask with stirring.
-
Slowly add the aqueous base solution to the mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
A solid precipitate of the chalcone will form.
-
Collect the solid product by suction filtration.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Safety and Handling
2',4',6'-Trimethylacetophenone is a combustible liquid and should be handled with appropriate safety precautions.[6][16]
Table 3: Safety Information
| Aspect | Recommendation | Reference(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [6] |
| Handling | Avoid contact with skin and eyes. Do not breathe vapors or mists. Wash thoroughly after handling. | [6] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [6] |
| Incompatible Materials | Strong oxidizing agents. | [6] |
| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [16] |
| First Aid (Eye Contact) | Rinse out with plenty of water. Remove contact lenses. | [16] |
| First Aid (Ingestion) | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | [16] |
Conclusion
2',4',6'-Trimethylacetophenone is a versatile chemical intermediate with well-defined properties and synthetic utility. The detailed protocols for its synthesis and its application in the formation of biologically relevant chalcones underscore its importance in organic and medicinal chemistry research. Adherence to proper safety protocols is essential when handling this compound. This guide serves as a foundational resource for professionals engaged in drug discovery and chemical synthesis.
References
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- 4. 2',4',6'-Trimethylacetophenone, 97+% | Fisher Scientific [fishersci.ca]
- 5. 2',4',6'-Trimethylacetophenone | 1667-01-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
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- 8. 2',4',6'-TRIMETHYLACETOPHENONE(1667-01-2) 13C NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 2',4',6'-TRIMETHYLACETOPHENONE(1667-01-2) IR Spectrum [m.chemicalbook.com]
- 11. Ethanone, 1-(2,4,6-trimethylphenyl)- | C11H14O | CID 15461 - PubChem [pubchem.ncbi.nlm.nih.gov]
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